2-tert-butylpyridine-N-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50548-35-1 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-tert-butyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-6-4-5-7-10(8)11/h4-7H,1-3H3 |
InChI Key |
AZYDEORDVBOMRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Tert Butylpyridine N Oxide and Its Functionalized Derivatives
Direct N-Oxidation Strategies for Pyridine (B92270) Precursors
Direct oxidation of the nitrogen atom in the pyridine ring is a common and straightforward approach to synthesize N-oxides. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently and selectively.
Peracid-Mediated Oxidation Routes and Optimization Parameters
Peracids are widely employed reagents for the N-oxidation of pyridines. The reaction involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridine ring. Common peracids used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. wikipedia.orgnih.govacs.orgnih.gov The choice of peracid and reaction conditions can be optimized to achieve high yields and purity of the desired N-oxide.
For instance, the oxidation of 2-tert-butylpyridine (B1266198) can be achieved using peracetic acid. One method describes the use of a 30% excess of peracetic acid at 50°C for 6 hours to achieve N-oxidation. Another example involves the oxidation of 4-tert-butylpyridine (B128874) with peracetic acid to produce 4-tert-butylpyridine-N-oxide, which can then be further functionalized. google.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. Solvent choice is also a critical parameter, with chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) being commonly used.
| Parameter | Condition | Compound Synthesized |
| Oxidizing Agent | Peracetic Acid (30% excess) | 2-tert-butylpyridine-N-oxide |
| Temperature | 50°C | This compound |
| Reaction Time | 6 hours | This compound |
| Precursor | 4-tert-butylpyridine | 4-tert-butylpyridine-N-oxide |
Application of Urea-Hydrogen Peroxide Adducts and Related Green Chemistry Approaches
In a push towards more environmentally friendly synthetic methods, the urea-hydrogen peroxide (UHP) adduct has emerged as a safe and stable alternative to anhydrous hydrogen peroxide for oxidation reactions. organic-chemistry.orggrafiati.com UHP is a solid, easily handled reagent that releases hydrogen peroxide in a controlled manner. It has been successfully used for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org
For electron-deficient pyridines, the combination of UHP with an activating agent such as trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be effective. researchgate.net This system generates a potent peracid in situ, enabling the oxidation of pyridines that are otherwise difficult to oxidize. The use of UHP aligns with the principles of green chemistry by reducing the hazards associated with traditional oxidizing agents. grafiati.comresearchgate.net
| Reagent System | Substrate Type | Advantage |
| Urea-Hydrogen Peroxide (UHP) | General Nitrogen Heterocycles | Safe, stable solid oxidant |
| UHP / Trifluoroacetic Anhydride | Electron-Deficient Pyridines | In situ generation of potent peracid |
Metal-Catalyzed Oxidation Systems for Enhanced Selectivity
Metal-catalyzed oxidation systems offer another avenue for the efficient N-oxidation of pyridines, often with enhanced selectivity and under milder conditions. Catalysts such as methyltrioxorhenium (MTO) have been shown to be effective for the oxidation of pyridines using hydrogen peroxide as the terminal oxidant. nih.gov
Other notable metal-based catalysts include vanadium-substituted polyoxometalates and titanium silicalite (TS-1). researchgate.net A vanadium-substituted polyoxometalate has been used as a recyclable catalyst for the oxidation of pyridines in water, offering a green and efficient process. researchgate.net Similarly, a continuous flow microreactor using TS-1 as a catalyst with hydrogen peroxide in methanol (B129727) has been developed for the synthesis of various pyridine N-oxides, demonstrating a safer and more efficient alternative to batch reactors. organic-chemistry.org
| Catalyst | Oxidant | Key Feature |
| Methyltrioxorhenium (MTO) | Hydrogen Peroxide | Effective for pyridine oxidation |
| Vanadium-Substituted Polyoxometalate | Hydrogen Peroxide | Recyclable catalyst, reaction in water |
| Titanium Silicalite (TS-1) | Hydrogen Peroxide | Continuous flow microreactor system |
Indirect Synthetic Routes via Strategic Pyridine Functionalization
Indirect routes to this compound involve the initial functionalization of the pyridine ring, followed by the N-oxidation step. These methods provide access to a wider range of substituted derivatives.
Nucleophilic Alkylation Approaches for the 2-tert-Butyl Moiety
The introduction of the tert-butyl group at the 2-position of the pyridine ring can be achieved through nucleophilic alkylation. A common method involves the reaction of pyridine with an organolithium reagent such as tert-butyllithium. acs.org This reaction typically leads to the formation of 2-tert-butylpyridine, which can then be oxidized to the corresponding N-oxide. acs.org The reaction conditions, including solvent and temperature, are crucial for controlling the regioselectivity of the alkylation.
Alternatively, the alkylation can be performed on the pyridine N-oxide itself. The N-oxide group activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack.
Halogenation and Reductive Functionalization of Pyridine N-oxide Intermediates
A powerful strategy for the synthesis of functionalized 2-tert-butylpyridines involves the halogenation of a pyridine N-oxide intermediate. For example, 4-tert-butylpyridine-N-oxide can be chlorinated at the 2-position using a reagent like phosphoryl chloride (POCl₃). This yields 4-tert-butyl-2-chloropyridine. The chlorine atom can then be removed via hydrogenolysis using a catalyst such as palladium on carbon (Pd/C) to afford 4-tert-butylpyridine, or it can be replaced by other functional groups through various cross-coupling reactions.
This halogenation-functionalization sequence offers a versatile approach to introduce a variety of substituents at specific positions on the pyridine ring. The initial N-oxidation facilitates the regioselective halogenation, which would be challenging to achieve on the parent pyridine directly. researchgate.net
Multi-Step Conversions from Ortho-Substituted Pyridine Precursors
The synthesis of this compound can be achieved through multi-step sequences starting from appropriately substituted pyridine precursors. A common strategy involves the introduction of the tert-butyl group, followed by N-oxidation.
One approach begins with the synthesis of 2-tert-butylpyridine. This can be accomplished by reacting pyridine with pivalic acid, silver nitrate, and ammonium (B1175870) in sulfuric acid, reportedly yielding up to 97% of 2-tert-butylpyridine. atamanchemicals.com Subsequent oxidation of the nitrogen atom in the pyridine ring leads to the desired this compound. The oxidation is a characteristic reaction of tertiary amines, and the nitrogen's lone pair of electrons, which is not part of the aromatic π-system, readily participates in this transformation. atamanchemicals.com
Another pathway involves the use of Grignard reagents. The sequential addition of a Grignard reagent to a pyridine N-oxide in tetrahydrofuran (B95107) (THF) at room temperature, followed by treatment with acetic anhydride at 120°C, can produce 2-substituted pyridines. nih.govorganic-chemistry.org To obtain the 2-substituted pyridine N-oxide intermediate, which is crucial for further functionalization, acetic anhydride can be replaced with dimethylformamide (DMF). nih.govorganic-chemistry.org This method allows for the synthesis of various 2-substituted and 2,6-disubstituted pyridines. nih.govorganic-chemistry.org
Furthermore, ortho-metallation of pyridine N-oxides using Grignard reagents like i-PrMgCl in THF at low temperatures (-78 °C) provides a route to selectively generate an ortho-metallated species. diva-portal.org This intermediate can then be reacted with various electrophiles to introduce substituents at the 2-position. diva-portal.org
A different multi-step approach starts with 4-tert-butylpyridine. nih.gov This precursor is first oxidized to its N-oxide using an oxidizing agent like peracetic acid. nih.gov The resulting N-oxide is then treated with phosphorus oxychloride (POCl₃) to yield 4-tert-butyl-2-chloropyridine. nih.gov This chlorinated intermediate serves as a versatile building block for further transformations.
Regioselective Synthesis of Advanced 2-tert-Butylpyridine N-oxide Analogues
The development of more complex and functionalized 2-tert-butylpyridine N-oxide analogues often requires highly regioselective synthetic methods. These advanced derivatives, particularly those incorporating chiral elements or forming part of larger bipyridine systems, are of significant interest in asymmetric catalysis and materials science.
The synthesis of chiral oxazoline-modified 2-tert-butylpyridine N-oxides presents unique challenges. A notable procedure involves starting with 2-tert-butyl-6-cyanopyridine. mdpi.com This precursor is resistant to direct oxidation by common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comresearchgate.net However, it can be efficiently converted to the corresponding carboximidate using sodium methanolate, achieving a 94% yield. mdpi.comresearchgate.net This intermediate is then subjected to a ring-closure reaction with a chiral amino alcohol in the presence of molecular sieves to form the desired chiral oxazoline-substituted pyridine. mdpi.comresearchgate.net The final step is the N-oxidation of the pyridine ring. mdpi.com It is important to note that the resulting chiral oxazoline (B21484) N-oxides can be unstable and sensitive to moisture, potentially hydrolyzing to the corresponding hydroxy amides. mdpi.com
Table 1: Synthesis of Chiral Oxazoline-Modified 2-tert-Butylpyridine N-oxides
| Precursor | Reagents | Intermediate | Final Product | Key Observations | Reference |
| 2-tert-Butyl-6-cyanopyridine | 1. Sodium methanolate 2. Chiral amino alcohol, molecular sieves 3. m-CPBA | Methyl 6-(tert-butyl)picolinimidate | Chiral 6-tert-butylpyridine oxazoline N-oxide | Precursor is resistant to direct oxidation. mdpi.comresearchgate.net Carboximidate formation is highly efficient (94% yield). mdpi.comresearchgate.net Final products can be moisture-sensitive. mdpi.com | mdpi.comresearchgate.net |
| Picolinic acid | 1. Amidation 2. Cyclization | (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide | (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | Scalable, three-step synthesis with a 64% overall yield. caltech.eduresearchgate.net | caltech.eduresearchgate.net |
The synthesis of bipyridine N-oxide systems that include a 2-tert-butylpyridine N-oxide unit is crucial for creating advanced ligands for catalysis. One method involves the palladium-catalyzed direct arylation of pyridine N-oxides. fu-berlin.de This reaction can be used to couple a pyridine N-oxide with an aryl halide, though it can be accompanied by side reactions such as the homocoupling of the pyridine N-oxide to form a bipyridine N,N'-dioxide. fu-berlin.de The reactivity in these direct arylations can be influenced by the electronic properties of the substituents on the pyridine N-oxide. fu-berlin.de
A reliable and scalable synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) starts from 4-tert-butylpyridine. nih.gov The pyridine is first oxidized to the N-oxide, which is then chlorinated with POCl₃ to form 4-tert-butyl-2-chloropyridine. nih.gov This chloro-derivative undergoes a nickel-catalyzed reductive homocoupling using manganese powder as the reductant to form the desired bipyridine. nih.gov
Another approach for creating bipyridine systems involves the synthesis of 2,6-bis(N-tert-butylacetamide)pyridine, which can be achieved through a Ritter synthesis. acs.org This compound can then be oxidized with oxone to yield 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide. acs.org This tridentate ligand has been shown to coordinate with metal ions like Eu(III). acs.org
Table 2: Synthesis of Bipyridine N-oxide Systems
| Starting Material | Key Reagents | Intermediate/Product | Yield | Key Features | Reference |
| 4-tert-Butylpyridine | 1. Peracetic acid 2. POCl₃ 3. NiBr₂·3H₂O, Mn powder | 4,4'-di-tert-butyl-2,2'-bipyridine | Not specified | Scalable, ligand-free dimerization. nih.gov | nih.gov |
| 2,6-Bis(chloromethyl)pyridine | 1. KCN, DMF 2. Ritter synthesis conditions | 2,6-Bis(N-tert-butylacetamide)pyridine | 67% | Multi-step synthesis. acs.org | acs.org |
| 2,6-Bis(N-tert-butylacetamide)pyridine | Oxone, NaHCO₃ | 2,6-Bis(N-tert-butylacetamide)pyridine-N-oxide | 97% | High-yield oxidation. acs.org | acs.org |
| Pyridine N-oxide and Bromoarene | Palladium catalyst | Arylpyridine N-oxide | Variable | Direct arylation with potential for homocoupling side products. fu-berlin.de | fu-berlin.de |
Innovations and Challenges in Scalable Synthesis of 2-tert-Butylpyridine N-oxide
The scalable synthesis of this compound and its derivatives is essential for their industrial application. While several synthetic routes exist, challenges related to yield, purification, and cost-effectiveness often arise.
The choice of reagents and reaction conditions plays a critical role in the scalability of a synthesis. For instance, the nickel-catalyzed reductive dimerization of 4-tert-butyl-2-chloropyridine using manganese powder is presented as a reliable and scalable method, avoiding the need for expensive ligands. nih.gov In contrast, some methods for preparing related compounds, like the chlorination of 4-(tert-butyl)pyridine-N-oxide with thionyl chloride, are considered less suitable for industrial scale-up due to more complex purification and lower scalability.
Innovations in catalysis, such as the use of dimethyldioxirane (B1199080) (DMD) for the synthesis of heterocyclic aromatic N-oxides, offer advantages by enabling product isolation from reaction solutions that are free of potentially hazardous peroxide intermediates. researchgate.net
The development of continuous flow reactors for reactions like chlorination represents a significant advancement for large-scale industrial production, allowing for better control over reaction parameters and ensuring consistent product quality and yield.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Tert Butylpyridine N Oxide and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Interaction Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the electronic environment, connectivity, and dynamics of molecules in solution and the solid state. For 2-tert-butylpyridine-N-oxide and its derivatives, specific NMR methodologies, including the use of less common nuclei and isotopic labeling, provide profound insights into their chemical behavior.
The nitrogen-15 (B135050) (¹⁵N) nucleus, while having a low natural abundance, is an extremely sensitive probe of the electronic environment at the nitrogen atom. researchgate.net The chemical shift of the ¹⁵N nucleus in pyridine (B92270) N-oxides is significantly influenced by protonation, coordination to metal centers, and other intermolecular interactions. researchgate.netnih.gov
In studies of acid-base interactions, ¹⁵N NMR can quantify the extent of protonation. For instance, in related sterically hindered bases like 2,6-di-tert-butylpyridine, ¹⁵N NMR has been employed to study interactions with solid acid catalysts such as zeolites. researchgate.netresearchgate.net Separate signals are often observed for the protonated and non-protonated forms, indicating that proton transfer is slow on the NMR timescale. researchgate.netresearchgate.net The significant deshielding (shift to a higher ppm value) observed upon protonation of the N-oxide oxygen is indicative of the change in the electronic structure around the nitrogen atom.
When this compound acts as a ligand in coordination complexes, the ¹⁵N NMR chemical shift provides direct evidence of the nitrogen atom's involvement in bonding. The difference between the ¹⁵N chemical shift of the complex and that of the free ligand is known as the coordination shift (Δδ¹⁵N). nih.gov These coordination shifts are typically negative (an upfield shift) and their magnitude can provide information about the nature of the metal ion and the trans influence of other ligands in the complex. nih.gov For pyridine-type ligands, the absolute magnitude of these shifts can range from 30 to 150 ppm, depending on the metal center (e.g., Pd(II), Pt(II), Au(III)) and the ligands in the trans position. nih.gov
| Interaction Type | Typical ¹⁵N Chemical Shift Change (Δδ) | Probed Information |
| Protonation (Acid-Base) | Large positive shift (deshielding) | Degree of protonation, strength of acid interaction. researchgate.netresearchgate.net |
| Metal Coordination | Negative shift (shielding) | Confirmation of coordination, nature of metal-ligand bond. nih.gov |
Longitudinal relaxation time (T1) measurements in NMR provide information on the motional dynamics of molecules, such as their rotational correlation times or "tumbling" rates. ed.ac.uk The T1 value is sensitive to motions that occur at the Larmor frequency of the nucleus being observed. nih.gov For a molecule like this compound, T1 studies can reveal how the molecule tumbles in solution and how this motion is affected by its environment, such as solvent viscosity or encapsulation within a host molecule. nih.govresearchgate.net
Studies on pyridine N-oxide encapsulated within a p-tert-butylcalix princeton.eduarene host have shown that the molecule is highly mobile, reorienting about its C2 molecular symmetry axis. nih.gov Such molecular dynamics follow an Arrhenius behavior, and the activation energy derived from temperature-dependent T1 studies can quantify the strength of intermolecular interactions between the host and guest. nih.govresearchgate.net The positioning of counter-ions near a protonated species can also influence the tumbling correlation time (τc) and, consequently, the T1 relaxation time. researchgate.net Faster tumbling leads to more efficient relaxation and shorter T1 values.
Isotopic labeling is a powerful technique for unraveling complex reaction mechanisms. researchgate.net By replacing a specific atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can trace the fate of that atom through a chemical transformation. researchgate.netresearchgate.net Deuterium (²H) labeling is particularly common and cost-effective, often utilizing D₂O as the isotope source. nih.govx-chemrx.com
For this compound, deuterium could be incorporated at specific positions, such as the tert-butyl group or on the aromatic ring, through synthetic methods. princeton.edu Studying a reaction with this labeled compound would allow for the determination of bond-breaking and bond-forming steps. For example, if a reaction involves the abstraction of a hydrogen atom from the tert-butyl group, the presence or absence of deuterium in the products would confirm this step.
The kinetic isotope effect (KIE), where a reaction proceeds slower when a heavier isotope is substituted at a bond being broken in the rate-determining step, can be measured to gain insight into transition state structures. x-chemrx.com NMR and mass spectrometry are the primary techniques used to determine the position and quantity of the isotopic label in reactants and products, thereby elucidating the reaction pathway. mdpi.com
X-ray Crystallography for Precise Structural Characterization of Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the behavior of this compound in the solid state, particularly in its complexes and supramolecular assemblies. wikipedia.org
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.gov The N-oxide group is an excellent halogen bond acceptor due to the lone pairs on the oxygen atom. X-ray crystallography can precisely measure the geometry of these interactions.
In complexes between pyridine N-oxides and dihalogen molecules like dichlorine (Cl₂), the oxygen atom of the N-oxide acts as the halogen bond acceptor. rsc.org The resulting Cl···O distance is significantly shorter than the sum of the van der Waals radii, and the R–X···B angle is nearly linear (approaching 180°), which are characteristic features of a strong halogen bond. rsc.orgmanchester.ac.uk For example, in dichlorine-pyridine N-oxide complexes, Cl···O distances are in the range of 2.567–2.627 Å, and the Cl–Cl···O angles are between 172° and 177°. rsc.org These interactions are strong enough to direct the formation of infinite one-dimensional polymeric chains in the crystal lattice. rsc.org The strength of the halogen bond can be modulated by substituents on the pyridine ring; electron-donating groups enhance the Lewis basicity of the N-oxide oxygen, leading to stronger halogen bonds. rsc.org
| Halogen Bond System | Donor (X) | Acceptor (O) | I···O Distance (Å) | C–I···O Angle (°) | Reference |
| Cl₂-Pyridine N-oxide | Cl | O | 2.567(5) - 2.627(5) | 171.98(5) - 177.09(18) | rsc.org |
| I₂-Pyridine N-oxide | I | O | 2.684(8) - 2.791(8) | (Not specified) | rsc.org |
The N-oxide functional group is a versatile ligand for coordinating with a wide range of metal ions. wikipedia.org X-ray crystallography has been used to characterize numerous metal complexes of pyridine N-oxides, revealing diverse coordination geometries and supramolecular structures. nih.govnih.govnih.gov The oxygen atom of this compound acts as a hard donor, binding to metal centers such as Co(II), Zn(II), Sn(II), and Cu(II). nih.govnih.govsemanticscholar.org
The coordination number and geometry around the metal center are influenced by the metal ion itself, the counter-ions, and the stoichiometry of the reactants. Common geometries include distorted tetrahedral (e.g., [ZnCl₂(iQNO)₂]) and octahedral (e.g., [Zn(iQNO)₆]²⁺). nih.gov The N-oxide ligand can bind in a terminal (μ₁) fashion or act as a bridging ligand (μ₂) connecting two metal centers, as seen in dinuclear cobalt(II) complexes. nih.govnih.gov
These primary coordination complexes often serve as building blocks for larger supramolecular assemblies. mdpi.com The assembly is guided by weaker, non-covalent interactions such as hydrogen bonds (e.g., C–H···O or C–H···Br), which link the discrete complexes into one-, two-, or three-dimensional networks. nih.govsemanticscholar.org The bulky tert-butyl group on the ligand can play a significant role in directing this packing by influencing which intermolecular contacts are sterically feasible.
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Supramolecular Features |
| [CoBr₂(2-MePyNO)₂]₂(μ-2-MePyNO)₂ | Co(II) | Five-coordinate | Co-O(bridge): ~2.08, Co-O(term): ~2.02 | C–H···Br and C–H···O hydrogen bonds form chains. nih.gov |
| [SnCl₂(4-MePyNO)]n | Sn(II) | Seesaw | Sn-O: 2.373, 2.455 | μ₂-bridging N-oxide leads to a 1D coordination polymer. nih.gov |
| [ZnCl₂(iQNO)₂] | Zn(II) | Distorted Tetrahedral | Zn-O: 2.007 | Forms discrete molecular units. nih.gov |
| Zn(iQNO)₆₂ | Zn(II) | Octahedral | Zn-O: 2.088 - 2.122 | Forms discrete complex cations with perchlorate (B79767) anions. nih.gov |
(Data for related methyl- and isoquinoline-N-oxide complexes are used as representative examples)
Advanced 2D Spectroscopic Techniques for Ultrafast Dynamics and Coupling Mechanisms
Advanced multidimensional spectroscopic techniques, such as 2D Infrared (2D-IR) spectroscopy, operate on ultrafast (femtosecond to picosecond) timescales to probe molecular dynamics, couplings between different vibrational modes, and energy transfer processes. ntu.edu.sg These methods provide a much richer picture than conventional 1D spectroscopy by spreading the spectral information across two frequency axes, revealing correlations and transient structural changes.
Upon excitation with UV light, the pyridine-N-oxide molecule enters an excited electronic state (S₁). From there, it can undergo several rapid relaxation processes, including internal conversion (a non-radiative transition to a lower electronic state) and vibrational relaxation (dissipation of excess vibrational energy). The lifetimes of these processes are highly dependent on the specific vibrational modes excited. For pyridine-N-oxide, lifetimes ranging from femtoseconds to hundreds of picoseconds have been measured, indicating multiple competing decay pathways. The presence of a bulky tert-butyl group would likely influence these dynamics through steric effects and by altering the electronic potential energy surfaces of the molecule.
The table below presents a summary of research findings on the ultrafast dynamics of pyridine-N-oxide, which serves as a model for the type of information that could be obtained for its tert-butyl derivative.
| Technique | Molecule | Observation | Measured Timescale | Reference |
|---|---|---|---|---|
| Time-Resolved Photoelectron Imaging | Pyridine-N-oxide | Depopulation of S₁ (1ππ) state | 1.4 - 160 ps (wavelength dependent) | |
| Time-Resolved Photoelectron Imaging | Pyridine-N-oxide | Decay of a higher 1ππ state via internal conversion | ~60 fs | |
| Time-Resolved Photoelectron Imaging | Pyridine-N-oxide | Decay from high vibrational levels of S₁ state | 380 - 520 fs | |
| Time-Resolved Photoelectron Imaging | Pyridine-N-oxide | Decay of 3s Rydberg state | 0.55 - 2.2 ps |
Reactivity and Mechanistic Investigations of 2 Tert Butylpyridine N Oxide
The Dual Reactivity Profile of Pyridine (B92270) N-oxides: Activation Towards Nucleophilic and Electrophilic Attack
Pyridine N-oxides, including 2-tert-butylpyridine-N-oxide, exhibit a rich and versatile reactivity profile, rendering them valuable intermediates in heterocyclic chemistry. arkat-usa.org The introduction of an oxygen atom to the pyridine nitrogen fundamentally alters the electronic properties of the aromatic ring, making it susceptible to attack by both electrophiles and nucleophiles. bhu.ac.iniust.ac.ir This dual reactivity stems from the dipolar nature of the N-O bond. thieme-connect.de
Resonance structures of pyridine N-oxide show that the oxygen atom can donate electron density into the ring, increasing the electron density, particularly at the C2 (ortho) and C4 (para) positions. bhu.ac.in This enhancement makes the ring more activated towards electrophilic aromatic substitution compared to pyridine itself. bhu.ac.iniust.ac.ir Consequently, electrophiles preferentially attack these positions. almerja.com
Simultaneously, the positively charged nitrogen atom withdraws electron density from the ring, creating electron-deficient centers, also at the C2 and C4 positions. iust.ac.ir This electronic feature, combined with the ability of the N-oxide to act as a good leaving group upon activation, facilitates nucleophilic attack at these same positions. almerja.comscripps.edu This activation allows for substitutions that are difficult to achieve with the parent pyridine. arkat-usa.org The N-oxide functionality can be readily removed through deoxygenation after the desired functionalization has been achieved, highlighting its role as a strategic activating and directing group. bhu.ac.inrsc.org
Carbon-Hydrogen (C-H) Functionalization Reactions
The N-oxide group serves as an effective directing group for the selective functionalization of C-H bonds, particularly at the C2 position, circumventing the need for pre-functionalized substrates like halo- or metallated pyridines. arkat-usa.org
Transition Metal-Catalyzed Ortho-Alkylation of Pyridine N-oxides
The ortho-alkylation of pyridine N-oxides can be achieved through transition metal catalysis. While various methods exist, photocatalyzed reactions have emerged as a powerful strategy. For instance, a photocatalyzed reaction between pyridine N-oxides and alkenes leads to the formation of ortho-alkylated pyridines, uniquely proceeding through the cleavage of the alkene's carbon-carbon double bond. nih.gov This method allows for the direct incorporation of benzyl (B1604629) and secondary alkyl groups at the C2 position in a single step. nih.gov
Another approach involves a photoredox catalytic method for the direct C2 alkylation of pyridine N-oxides. nih.gov This reaction is noted for its mild conditions and compatibility with a wide array of functional groups, providing an efficient route to various C2-alkylated pyridine N-oxides. nih.gov Mechanistic investigations suggest that these transformations proceed via the generation of radical intermediates. nih.gov
Palladium-Catalyzed Direct C-H Arylation Strategies
Palladium catalysis has been extensively utilized for the direct C-H arylation of pyridine N-oxides, offering a streamlined alternative to traditional cross-coupling reactions that require organometallic reagents. acs.org These methods demonstrate excellent regioselectivity for the C2 position. researchgate.net
One efficient, ligand-free method employs Pd(OAc)₂ as the catalyst to couple pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. rsc.orgnih.gov This approach exhibits a broad substrate scope and produces moderate to high yields of the arylated products. rsc.orgnih.gov Similarly, direct arylation with unactivated arenes has been developed, using a palladium catalyst in conjunction with a silver oxidant, which also affords ortho-arylated products with high selectivity. acs.org
The versatility of this strategy is further demonstrated by the coupling of pyridine N-oxides with halopyridines, providing a convenient synthesis of substituted bipyridines, which are important ligands and building blocks. acs.org Research has shown that pyridine N-oxides with electron-withdrawing substituents often give the best yields in these transformations. acs.org
Below is a table summarizing representative conditions for palladium-catalyzed C-H arylation.
| Catalyst / Reagents | Arylating Agent | Additive/Solvent | Yield | Reference |
| Pd(OAc)₂ | Potassium aryltrifluoroborates | TBAI / H₂O | Moderate to High | rsc.org, nih.gov |
| Pd(OAc)₂ | Unactivated Arenes | Ag₂CO₃ / 1,4-dioxane | Good to Excellent | acs.org |
| Pd(OAc)₂ / PPh₃ | Halopyridines | Cs₂CO₃ / Toluene | Good | acs.org |
| Pd(OAc)₂ | Aryl Triflates | Pivalic Acid / Dioxane | High | arkat-usa.org |
Visible Light-Induced Hydroxymethylation and Related Functionalizations
Visible light photoredox catalysis has enabled novel functionalizations of pyridine N-oxides under mild conditions. acs.orgnih.govacs.org A notable application is the direct, one-step synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. acs.orgnih.gov This method provides a more efficient and cost-effective alternative to traditional two-step processes that involve deoxygenation followed by hydroxymethylation. acs.org
Mechanistic studies indicate the process involves the photocatalyst exciting to a higher energy state, which then initiates an electron transfer process leading to the formation of key radical intermediates. acs.org The reaction has been shown to be scalable, demonstrating its synthetic utility. acs.org While successful with various electron-withdrawing groups, yields can be modest in some cases. acs.org
Deoxygenation Pathways and their Synthetic Applications
The deoxygenation of pyridine N-oxides to regenerate the parent pyridine is a critical step in their synthetic application, performed after the N-oxide has directed the desired functionalization. rsc.orgacs.org A variety of methods have been developed to achieve this transformation, ranging from classical reagents to modern catalytic systems.
Traditionally, trivalent phosphorus compounds such as PCl₃ have been used to remove the oxygen atom. almerja.comnih.gov However, these methods often require stoichiometric amounts of the reagent. More contemporary approaches focus on catalytic systems. A chemoselective, palladium-catalyzed method uses trialkylamines as transfer oxidants, effectively deoxygenating pyridine N-oxides under microwave or conventional heating. organic-chemistry.org This method tolerates a diverse range of functional groups, including nitro, ester, and halogen substituents. organic-chemistry.org
Photocatalysis offers another mild and efficient deoxygenation pathway. Rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], have been shown to effectively catalyze the deoxygenation of various functionalized pyridine N-oxides under ambient conditions using visible light. nih.govchemrxiv.org This photocatalytic system demonstrates high yields and chemoselectivity, even with sterically hindered substrates. nih.govchemrxiv.org A sustainable, metal-free approach utilizes a system of an iodide source (like MgI₂) and formic acid, where formic acid acts as the activator, solvent, and stoichiometric reductant. rsc.org
The choice of deoxygenation method often depends on the functional groups present in the molecule to ensure compatibility and avoid undesired side reactions. organic-chemistry.org
| Reagent / Catalyst | Conditions | Key Features | Reference |
| PCl₃ | Varies | Classical stoichiometric reagent | almerja.com, nih.gov |
| Pd(OAc)₂ / dppf | Et₃N, 140-160 °C (Microwave) | Catalytic, chemoselective, tolerates various functional groups | organic-chemistry.org |
| [Re(4,4′-tBu-bpy)(CO)₃Cl] | Visible Light, DIPEA, 20 °C | Photocatalytic, mild conditions, high yields | nih.gov, chemrxiv.org |
| MgI₂ / Formic Acid | Varies | Metal-free, sustainable | rsc.org |
Radical Processes Involving this compound
Pyridine N-oxides are involved in a variety of radical processes, often initiated by photoredox catalysis. The weak N-O bond, with a bond dissociation energy of approximately 63.3 kcal/mol for pyridine N-oxide, is susceptible to homolytic cleavage, facilitating radical formation. thieme-connect.de
In visible-light-induced C2 alkylation, mechanistic studies provide evidence for the formation of radical intermediates along the reaction pathway. nih.gov Similarly, photocatalyzed hydroxymethylation proceeds through radical mechanisms initiated by the excited photocatalyst. acs.org
Pyridine N-oxides can also act as catalysts in radical reactions. Photoexcited 4-nitropyridine (B72724) N-oxide, for example, can function as a catalyst to generate alkyl carbon radicals from alkylboronic acids. researchgate.netpurdue.edu This process is proposed to occur via a nucleo-homolytic substitution of the boronic acid by the photoexcited N-oxide biradical. researchgate.net The generated carbon radicals can then participate in a range of functionalization reactions, including alkylation, amination, and cyanation. researchgate.netpurdue.edu Radical trapping experiments have confirmed the presence of these carbon radical intermediates. purdue.edu
Furthermore, pyridine N-oxides are famously used as reagents in the Barton decarboxylation, a well-known radical reaction, highlighting their utility in generating radicals from other functional groups. scripps.edu
Minisci-Type Alkylation Reactions Leading to 2-tert-Butylpyridine (B1266198) and its Derivatives
The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient N-heterocycles through a homolytic substitution mechanism. chim.itwikipedia.org This reaction is particularly valuable for introducing alkyl groups onto pyridine rings, a transformation that is not achievable through Friedel-Crafts alkylation due to the deactivation of the ring by the nitrogen atom. wikipedia.org A classic and synthetically important example of this is the formation of 2-tert-butylpyridine from pyridine. wikipedia.org The reaction proceeds by generating a tert-butyl radical from pivalic acid, which then attacks the protonated pyridine ring, primarily at the C2 position. wikipedia.org
The typical conditions for this transformation involve the use of a silver salt catalyst and a strong oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. wikipedia.org
Table 1: Reaction Conditions for Minisci Synthesis of 2-tert-Butylpyridine
| Component | Reagent/Condition | Purpose |
|---|---|---|
| Heterocycle | Pyridine | Substrate |
| Radical Source | Pivalic Acid | Precursor to tert-butyl radical |
| Catalyst | Silver Nitrate (AgNO₃) | Facilitates radical generation |
| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | Oxidizes Ag(I) to Ag(II) and promotes rearomatization |
While the classic Minisci reaction directly alkylates the heterocycle, modern variations have employed pyridine N-oxides as reactants in redox-neutral processes. chim.itscispace.com In these systems, the pyridine N-oxide reacts with an alkyl radical precursor, such as an acyl chloride, to form an N-acyloxypyridinium salt in situ. scispace.com This intermediate can then undergo a single-electron reduction, often facilitated by a photocatalyst, to generate an alkyl radical and the corresponding pyridine. chim.it The newly formed alkyl radical can then attack the in situ-generated pyridine molecule in a subsequent Minisci-type C-H functionalization step. chim.it This approach is advantageous as the N-oxide serves a dual role: a precursor to the heterocycle being functionalized and an activator for the radical source, enhancing the atom economy of the reaction. chim.it
Furthermore, Minisci-type reactions can be used to introduce acyl groups. For instance, tert-butyl pyridine has been shown to undergo photo-redox catalyzed dehydrazinative acylation, yielding the acylated product in good yield (65%). nih.gov This demonstrates the versatility of the Minisci reaction for functionalizing pyridine rings, including those already bearing a tert-butyl substituent. nih.gov
Mechanisms of Radical Intermediate Formation and Trapping in N-oxide Systems
One key mechanism involves the use of the N-oxide as a redox auxiliary. scispace.com In photocatalytic, redox-neutral methods, a pyridine N-oxide reacts with an acyl chloride to form an N-acyloxypyridinium salt. chim.itscispace.com This salt is a crucial intermediate that, upon single electron reduction by an excited photocatalyst, fragments to release an alkyl radical, carbon dioxide, and the corresponding pyridine base. chim.itscispace.com The generated radical is then "trapped" by adding to a protonated molecule of the in situ-generated pyridine. scispace.com
Table 2: Radical Precursors Used in Minisci-Type Reactions with Pyridine N-oxide Systems
| Radical Precursor Class | Specific Example | Activation Method |
|---|---|---|
| Carboxylic Acids | Pivalic Acid | Oxidative Decarboxylation (Ag⁺/(NH₄)₂S₂O₈) wikipedia.org |
| Acyl Chlorides | - | Reaction with N-oxide to form N-acyloxypyridinium salt, then photoredox reduction scispace.comnih.gov |
| Alkyl Boronic Acids | - | Photoredox catalysis with an external oxidant nih.gov |
| Acyl Hydrazides | Benzoyl Hydrazide | Photo-redox catalyzed oxidative cleavage nih.gov |
Pyridine N-oxides can also function directly as radical acceptors. nih.govresearchgate.net The addition of alkyl or perfluoroalkyl radicals to the N-oxide typically occurs with high regioselectivity at the C2 position. nih.gov This selectivity has been postulated to arise from electrostatic interactions between the polarized N-O bond and the radical precursor. nih.gov The resulting radical adduct then undergoes an oxidative rearomatization process to yield the C2-functionalized pyridine. nih.gov
A distinct pathway involves the generation of a pyridine N-oxy radical. acs.org Through single-electron oxidation via photoredox catalysis, the N-oxide can be converted into a highly reactive N-oxy radical. acs.org This species can then participate in reactions such as the regioselective difunctionalization of α-olefins, where it first adds to the double bond, and the resulting carbon-centered radical is then trapped. acs.org
The existence of these radical intermediates is often confirmed experimentally through trapping experiments. The addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to the reaction mixture can intercept the generated alkyl radicals, forming stable adducts that can be isolated and characterized, thereby providing strong evidence for a radical-mediated pathway. nih.govacs.org
Stereoselective Transformations Facilitated by 2-tert-Butylpyridine N-oxide Derivatives
Chiral heteroaromatic N-oxides have emerged as a significant class of organocatalysts and ligands for asymmetric synthesis. nih.govnih.gov Their utility stems from the strong Lewis basicity of the N-oxide oxygen, which can activate reagents, such as organosilicon compounds, and create a well-defined chiral environment in the transition state of a reaction. nih.govnih.gov Derivatives of 2-tert-butylpyridine N-oxide are of particular interest in this area, leveraging the steric bulk of the tert-butyl group to influence stereochemical outcomes.
The synthesis of chiral ligands based on the 2-tert-butylpyridine N-oxide scaffold has been reported, specifically those incorporating an oxazoline (B21484) moiety. mdpi.com The synthetic route to these compounds presented challenges; direct oxidation of 2-tert-butyl-6-cyanopyridine with common oxidants like m-CPBA was unsuccessful. mdpi.com An alternative strategy involved first forming a carboximidate from the nitrile, which then enabled a ring-closure reaction to form the oxazoline, followed by oxidation to the N-oxide. mdpi.com This work demonstrates the feasibility of creating structurally defined chiral derivatives of 2-tert-butylpyridine N-oxide for potential use in catalysis. mdpi.com
The principle of using 2-substituted pyridine N-oxides to control stereoselectivity is well-established. For example, the asymmetric Henry (nitroaldol) reaction has been successfully catalyzed by nickel complexes of 2-acylpyridine N-oxides. mdpi.com These reactions produce β-amino tert-alcohols containing a quaternary stereocenter with high yields and enantioselectivities. mdpi.com Although the tert-butyl derivative was not explicitly used in this study, the results establish that the N-oxide functionality at the 2-position of a pyridine ring can effectively participate in and control stereoselective bond-forming reactions. mdpi.com The N-oxide acts as a coordinating group for the metal center, placing the chiral ligand in a position to dictate the facial selectivity of the nucleophilic attack. mdpi.com
Table 3: Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides
| 2-Acylpyridine N-oxide Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 2-Benzoylpyridine N-oxide | 99 | 92 |
| 2-(4-Methylbenzoyl)pyridine N-oxide | 91 | 92 |
| 2-(4-Methoxybenzoyl)pyridine N-oxide | 99 | 94 |
| 2-(4-Chlorobenzoyl)pyridine N-oxide | 99 | 90 |
| 2-Pivaloylpyridine N-oxide | 91 | 99 |
(Data sourced from a study on Ni-catalyzed asymmetric Henry reactions) mdpi.com
These examples underscore the potential of chiral derivatives of 2-tert-butylpyridine N-oxide to serve as valuable tools in asymmetric catalysis. The combination of the sterically demanding tert-butyl group and the coordinating ability of the N-oxide provides a robust framework for designing new ligands and organocatalysts for stereoselective transformations.
Computational and Theoretical Chemistry of 2 Tert Butylpyridine N Oxide
Density Functional Theory (DFT) Studies on Electronic Structure, Conformation, and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of heterocyclic compounds like substituted pyridine (B92270) N-oxides. ijisrt.com For 2-tert-butylpyridine-N-oxide, DFT calculations are crucial for understanding how the bulky tert-butyl substituent modifies the foundational pyridine N-oxide structure.
Electronic Structure and Stability: The N-oxide group is characterized by a dative N→O bond, which introduces a significant dipole moment and alters the electronic landscape of the aromatic ring. mdpi.com The oxygen atom acts as a π-donor through back-bonding, while the nitrogen becomes a π-acceptor. nih.gov The tert-butyl group at the 2-position is primarily an electron-donating group through induction (a sigma-donating effect). This donation of electron density can influence the stability of the aromatic system and the N-O bond itself. DFT calculations, often using hybrid functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can quantify these effects by calculating total energies, orbital energies, and charge distributions. ijisrt.commdpi.com
Conformation: A key structural question for this compound is the conformational preference of the tert-butyl group relative to the planar pyridine N-oxide ring. Due to significant steric repulsion between one of the methyl groups of the tert-butyl moiety and the N-oxide oxygen atom, the molecule cannot be perfectly planar. DFT geometry optimization would reveal the extent to which the tert-butyl group rotates out of the plane of the pyridine ring to find its minimum energy conformation. This rotation mitigates steric strain but can, in turn, affect the electronic interaction (hyperconjugation) between the substituent and the ring.
| Methodology | Description | Typical Application |
|---|---|---|
| B3LYP/6-31G(d,p) | A widely used hybrid functional for geometry optimization and electronic property calculation. | Initial geometry optimizations, frequency calculations. |
| M06-2X/6-311++G(d,p) | A hybrid meta-GGA functional known for good performance in thermochemistry and non-covalent interactions. | More accurate energy calculations, reaction barrier heights. |
| CBS-QB3 | A high-accuracy composite method for calculating precise energies and enthalpies. | Accurate bond dissociation enthalpy calculations. |
Thermochemical Analysis: N-O Bond Dissociation Enthalpies and Energetics of Related Species
The strength of the N-O bond is a defining characteristic of pyridine N-oxides and dictates their utility as oxygen-transfer agents. The bond dissociation enthalpy (BDE), defined as the standard enthalpy change for the homolytic cleavage of the bond (C₅H₄(t-Bu)NO → C₅H₄(t-Bu)• + O), is a direct measure of this strength. wikipedia.org
Computational studies have established that the N-O bond in the parent pyridine N-oxide (PNO) is significantly stronger than in aliphatic amine N-oxides like trimethylamine (B31210) N-oxide (TMAO). mdpi.com High-level calculations and experimental data place the BDE of PNO at approximately 63-65 kcal/mol. mdpi.comwayne.edu This increased strength is attributed to the delocalization of the oxygen's lone pair electrons into the aromatic π-system, giving the N-O bond partial double-bond character.
For this compound, the BDE is expected to be similar to that of the parent PNO. The electron-donating nature of the tert-butyl group might slightly modulate this value, but the primary determinant is the aromatic stabilization. Various computational methods, from DFT (e.g., M06-2X) to more accurate composite methods like G4 and CBS-QB3, are used to calculate these BDEs with high precision. wayne.edunih.gov
| Compound | Method | N-O BDE (kcal/mol) | Reference |
|---|---|---|---|
| Pyridine N-Oxide | Experimental | 63.3 ± 0.5 | wayne.edunih.gov |
| Pyridine N-Oxide | CBS-QB3 | 64.7 | mdpi.com |
| Trimethylamine N-Oxide | Estimated Experimental | 56.7 ± 0.9 | wayne.edunih.gov |
| Trimethylamine N-Oxide | CBS-QB3 | 57.8 | mdpi.com |
Analysis of Molecular Orbitals (e.g., SOMO) and Electrostatic Potential Surfaces
Molecular Orbitals (HOMO, LUMO, and SOMO): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. For pyridine N-oxides, the HOMO is typically a π-orbital with significant electron density on the oxygen atom and at the C2, C4, and C6 positions of the ring. chemtube3d.com This distribution makes these positions susceptible to attack by electrophiles. The LUMO is a π* orbital, also distributed over the ring, which can accept electrons in nucleophilic reactions.
A Singly Occupied Molecular Orbital (SOMO) becomes relevant when considering the radical cation or anion of the molecule. The radical cation, formed by removing an electron from the HOMO, would have its SOMO resemble the shape and distribution of the parent molecule's HOMO. Conversely, the radical anion's SOMO would resemble the LUMO. Analysis of the SOMO is critical for understanding the reactivity of these radical species.
Electrostatic Potential Surfaces (MEP): The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is an excellent predictor of sites for non-covalent interactions and electrophilic/nucleophilic attack. nih.govresearchgate.net For this compound, the MEP surface would show a region of strong negative potential (typically colored red) localized on the N-oxide oxygen atom, confirming it as the primary site for protonation, hydrogen bonding, and halogen bonding. researchgate.net The aromatic ring would exhibit regions of moderately negative potential above and below the plane, while the hydrogen atoms would show positive potential (colored blue). The bulky, nonpolar tert-butyl group would present a region of near-neutral potential. nih.gov
Quantum Chemical Modeling of Reaction Mechanisms, Transition States, and Energy Barriers
Quantum chemical modeling is indispensable for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.
For this compound, several reaction types are of interest:
Oxygen Transfer: Pyridine N-oxides can act as oxygen donors. Theoretical modeling can map the mechanism of oxygen transfer to a substrate (e.g., an olefin or a phosphine), calculating the transition state structure and the associated energy barrier. The steric hindrance from the 2-tert-butyl group would be expected to significantly increase the activation energy for reactions where the substrate must approach the oxygen atom, making it a less effective oxidant than less hindered N-oxides.
Photochemical Deoxygenation: Pyridine N-oxides can be photochemically deoxygenated to the corresponding pyridine. aip.org This process involves excitation to an electronic excited state followed by the fission of the N-O bond. aip.orgnih.gov Quantum chemical calculations can model these excited states and the pathways leading to bond cleavage.
Electrophilic Substitution: While the N-oxide group activates the 2- and 4-positions for electrophilic attack, the presence of the tert-butyl group at C2 would sterically block that position. Theoretical modeling would confirm that electrophilic substitution occurs preferentially at the C4 and C6 positions by comparing the activation barriers for attack at each site. wikipedia.org
Theoretical Probing of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding
The prominent negative electrostatic potential on the oxygen atom of this compound makes it an excellent acceptor for a range of non-covalent interactions, particularly hydrogen bonds and halogen bonds. researchgate.net
Hydrogen Bonding: The N-oxide oxygen readily forms hydrogen bonds with H-bond donors like water, alcohols, or carboxylic acids. researchgate.netacs.org DFT calculations can be used to determine the geometry and interaction energy of these hydrogen-bonded complexes. A key area of investigation for the 2-tert-butyl derivative is the steric effect of the adjacent substituent. The bulky group can hinder the optimal linear alignment of the O···H-X bond, potentially leading to weaker or distorted hydrogen bonds compared to the unhindered 4-tert-butylpyridine-N-oxide or the parent PNO. rsc.org
Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base, such as the N-oxide oxygen. nih.govresearchgate.net Recent studies have extensively explored halogen bonding in complexes between various pyridine N-oxides and halogen bond donors like dihalogens (e.g., Cl₂, I₂) or halo-perfluoroarenes. rsc.orgnih.govrsc.org Theoretical calculations are used to analyze the strength of these interactions (which can range from -29 to -36 kJ/mol for Cl₂···O interactions) and their geometry, confirming that they are driven by the interaction with the halogen's σ-hole. rsc.org For this compound, the steric clash between the tert-butyl group and the (often large) halogen bond donor would be a critical factor, influencing the stability and structure of any resulting co-crystals or complexes. rsc.org
Applications of 2 Tert Butylpyridine N Oxide in Catalysis and Coordination Chemistry
2-tert-Butylpyridine-N-oxide as a Ligand in Transition Metal Catalysis
This compound and its derivatives have emerged as effective ligands in transition metal catalysis, where the N-oxide moiety acts as a powerful electron-pair donor to coordinate with metal centers. mdpi.comnih.gov The strategic placement of the bulky tert-butyl group at the 2-position imparts unique steric and electronic properties that can be harnessed to control the reactivity and selectivity of catalytic transformations.
The development of chiral ligands based on the this compound scaffold is crucial for asymmetric catalysis. A primary design principle involves the introduction of a chiral element, often a chiral oxazoline (B21484) ring, into the pyridine (B92270) framework. mdpi.comnih.gov This strategy typically involves a multi-step synthesis where a precursor, such as a cyanopyridine, is converted into an oxazoline derivative using a chiral amino alcohol. mdpi.com The final step is the oxidation of the pyridine nitrogen to the corresponding N-oxide. mdpi.com
Key design considerations include:
Source of Chirality : Chiral amino alcohols derived from natural amino acids or other readily available chiral pool molecules are commonly used to install the stereogenic centers on the oxazoline ring. mdpi.com
Structural Rigidity : The connection between the pyridine N-oxide and the chiral oxazoline creates a rigid bidentate ligand. This conformational constraint is essential for creating a well-defined chiral environment around the coordinated metal ion, which is necessary for effective stereochemical communication during the catalytic cycle. nih.gov
Synthetic Route : The synthesis pathway must be carefully chosen. In some cases, oxidation of the pyridine nitrogen is performed before the cyclization to form the oxazoline ring, while in others, the N-oxidation is the final step. The stability of the intermediates and final products often dictates the most viable route. mdpi.com For the 2-tert-butylpyridine (B1266198) derivative, its 6-carbonitrile precursor proved resistant to common oxidants, necessitating a synthetic path involving the formation of a carboximidate to facilitate the subsequent ring closure to the oxazoline. mdpi.com
Chiral ligands derived from 2-tert-butylpyridine N-oxide have been successfully applied in metal-catalyzed asymmetric reactions. A notable example is the copper(II)-catalyzed asymmetric nitroaldol (Henry) reaction, a fundamental carbon-carbon bond-forming reaction that produces valuable chiral β-nitroalcohols. nih.govbuchler-gmbh.com In this context, the chiral ligand-metal complex acts as a Lewis acid to activate the aldehyde substrate, while the chiral environment dictates the facial selectivity of the nucleophilic attack by the nitronate anion, leading to an enantiomerically enriched product.
Research has shown that copper(II) complexes of chiral oxazoline-N-oxide ligands catalyze the reaction between aldehydes and nitroalkanes. While high efficiency can be achieved, the enantioselectivity can be moderate. mdpi.com For instance, selected chiral N-oxide ligands derived from pyridine scaffolds have been tested in the nitroaldol reaction, yielding enantiomeric excesses (ee) of up to 48%. researchgate.net
| Aldehyde Substrate | Nitroalkane | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Nitromethane | Cu(II)-chiral pyridine N-oxide | High | up to 48 researchgate.net |
The tert-butyl group at the 2-position of the pyridine ring plays a critical role in defining the ligand's performance through a combination of steric and electronic effects. chemrxiv.org
Steric Effects : The primary influence of the tert-butyl group is its significant steric bulk. chemrxiv.orgresearchgate.net This large group, positioned adjacent to the coordinating N-oxide, creates a sterically hindered environment around the metal center. acs.org This crowding can influence the geometry of the metal complex and restrict the possible coordination modes of the substrates. In asymmetric catalysis, this steric hindrance is instrumental in creating a well-defined chiral pocket, which can enhance enantioselectivity by favoring one approach of the substrate over another. nih.gov The rigidity and steric congestion it provides are key to enforcing a specific conformational arrangement in the transition state. researchgate.net
Electronic Effects : The tert-butyl group is an electron-donating group through an inductive effect and hyperconjugation. nih.gov This donation of electron density to the pyridine ring increases the basicity of the N-oxide oxygen atom. A more electron-rich oxygen atom can form a stronger coordinate bond with the Lewis acidic metal center (e.g., Cu(II)). This enhanced binding can lead to a more stable catalyst complex, potentially influencing its activity and longevity. The modification of the electronic properties of the central core of a molecule by the introduction of tert-butyl groups has been shown to raise the energy levels of molecular orbitals, which can alter the redox properties of the resulting metal complex. nih.gov
Role as a Catalyst or Co-Catalyst in Metal-Free and Metal-Catalyzed Reactions
Beyond its role as a ligand, this compound can also function directly as an organocatalyst or as an additive that influences the outcome of various reactions.
Heteroaromatic N-oxides are classified as strong Lewis bases due to the polarization of the N-O bond. nih.gov This property allows them to act as potent organocatalysts in a variety of transformations, most notably those involving the activation of Lewis acidic reagents like organosilicon compounds. nih.govencyclopedia.pub
In reactions such as the allylation of aldehydes with allyltrichlorosilane, the nucleophilic oxygen atom of the N-oxide can interact with the silicon atom. nih.gov This interaction forms a hypervalent silicon species, which enhances the nucleophilicity of the allyl group and facilitates its transfer to the aldehyde. Chiral versions of pyridine N-oxides have become a standard for testing new Lewis basic organocatalysts in this class of reactions. nih.gov
In many transition-metal-catalyzed reactions, the presence of acid, either as a co-catalyst or a byproduct, can be detrimental, leading to side reactions or catalyst deactivation. In these scenarios, a non-coordinating base is often added to scavenge protons without interfering with the catalytically active metal center.
Due to its significant steric hindrance around the basic nitrogen and oxygen atoms, this compound can function as a highly effective, sterically hindered base. acs.org Similar to its non-oxidized counterpart, 2,6-di-tert-butylpyridine, the bulky tert-butyl group prevents the N-oxide from coordinating directly to most metal centers, which might otherwise inhibit catalysis. acs.org However, it remains capable of sequestering protons (acting as a Brønsted base), thereby maintaining the optimal reaction conditions. This role as a "proton sponge" allows it to moderate the acidity of the reaction medium, improving yields and preventing catalyst degradation in various acid-catalyzed or acid-sensitive transformations.
Fundamental Coordination Chemistry of this compound Metal Complexes
The coordination chemistry of this compound is fundamentally shaped by the interplay of the electronic nature of the N-oxide group and the significant steric hindrance imposed by the adjacent tert-butyl group. Like other pyridine-N-oxides, it primarily coordinates to metal centers through the oxygen atom, which acts as a strong Lewis base. wikipedia.org This interaction is a key feature in the formation of a diverse range of metal complexes.
The relationship between the structure of this compound metal complexes and their reactivity in catalytic cycles is a subject of ongoing research. The bulky tert-butyl group plays a crucial role in influencing the coordination geometry around the metal center, which in turn affects the catalytic activity and selectivity.
The steric hindrance can limit the number of ligands that can coordinate to the metal, potentially creating coordinatively unsaturated sites that are crucial for catalytic activity. For instance, in oxidation reactions, the steric bulk of the this compound ligand can influence the approach of the substrate to the metal's active site, thereby affecting the selectivity of the oxidation process. While specific catalytic performance data for this compound complexes is not extensively documented in publicly available literature, the principles of ligand-influenced catalysis suggest that this steric factor is a key determinant of reactivity.
In the broader context of pyridine-N-oxide ligands, their electronic properties are known to modulate the redox potential of the metal center, which is a critical parameter in many catalytic cycles, including oxidation and reduction reactions. The electron-donating nature of the N-oxide oxygen can increase the electron density on the metal, which can, for example, facilitate oxidative addition steps in cross-coupling reactions. However, the specific impact of the 2-tert-butyl substituent on these electronic effects, and consequently on the structure-reactivity relationship, requires more targeted investigation.
For example, with transition metals, this compound is expected to form discrete mononuclear or polynuclear complexes, with the stoichiometry and geometry being highly dependent on the metal ion and the reaction conditions. The formation of coordination polymers, where the ligand bridges between metal centers, might be less common due to the steric hindrance of the tert-butyl group, which could disfavor the formation of extended networks.
While specific data tables for this compound complexes are not available in the public domain, the following table provides a hypothetical representation of the type of structural data that would be obtained from X-ray crystallographic analysis of a hypothetical mononuclear complex, [M(this compound)₂X₂].
| Parameter | Value |
| Metal Center (M) | e.g., Cu(II) |
| Coordination Geometry | e.g., Distorted Tetrahedral |
| M-O Bond Length (Å) | e.g., 1.95 - 2.05 |
| **O-M-O Bond Angle (°) ** | e.g., 90 - 100 |
| N-O Bond Length (Å) | e.g., 1.30 - 1.35 |
| M-X Bond Length (Å) | (Depends on X) |
Note: The values in this table are illustrative and based on typical ranges observed for similar pyridine-N-oxide complexes.
Further research is needed to synthesize and characterize a broader range of metal complexes with this compound to fully elucidate its coordination chemistry and unlock its potential in the design of new catalysts and functional materials.
Advanced Materials Science and Supramolecular Chemistry Applications of 2 Tert Butylpyridine N Oxide
Supramolecular Assembly and Crystal Engineering through Non-Covalent Interactions
The design and synthesis of predictable, multidimensional solid-state architectures through the control of intermolecular interactions is the cornerstone of crystal engineering. 2-tert-butylpyridine-N-oxide, with its distinct molecular geometry and electrostatic potential, is an exemplary building block in the rational design of complex supramolecular assemblies.
Halogen bonding, a directional non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base, has emerged as a powerful tool in crystal engineering. Pyridine-N-oxides are effective halogen bond acceptors due to the nucleophilic character of the oxygen atom. In a study involving various methyl-substituted pyridine (B92270) N-oxides and 1,ω-diiodoperfluoroalkanes, it was demonstrated that the N-O group can act as a monodentate or a bidentate halogen bond acceptor. The strength of these C−I···O−N+ halogen bonds is classified as moderately strong.
While specific studies detailing the stability and network formation of halogen-bonded structures with this compound are not extensively documented in the reviewed literature, the established principles suggest that the steric hindrance from the tert-butyl group would significantly influence the geometry and stability of the resulting networks. The bulkiness of the tert-butyl group could direct the approach of the halogen bond donor, potentially leading to the formation of discrete assemblies rather than extended networks.
Table 1: Illustrative Halogen Bond Parameters in Co-crystals of Substituted Pyridine N-oxides
| Pyridine N-oxide Derivative | Halogen Bond Donor | I···O Distance (Å) | C−I···O Angle (°) | Supramolecular Motif |
| 2,4,6-Trimethylpyridine N-oxide | Dodecafluoro-1,6-diiodohexane | 2.76 (shortest) | Not specified | Not specified |
| 3-Methylpyridine N-oxide | Octafluoro-1,4-diiodobutane | Not specified | Not specified | μ-O,O,O,O acceptor |
| 2,5-Dimethylpyridine N-oxide | Tetrafluoro-1,2-diiodoethane | Not specified | Not specified | μ-O,O,O acceptor |
Note: This table provides examples from related pyridine N-oxide compounds to illustrate the principles of halogen bonding, as specific data for this compound was not available in the searched literature.
The N-oxide group of this compound is a strong hydrogen bond acceptor, readily participating in the formation of O–H···O and N–H···O hydrogen bonds. These interactions are fundamental to the construction of predictable supramolecular synthons, which are robust structural motifs that can be reliably employed in the design of crystalline architectures. The combination of the N-oxide as a hydrogen bond acceptor with various hydrogen bond donors can lead to the formation of diverse supramolecular structures, including chains, sheets, and more complex three-dimensional networks.
The steric bulk of the 2-tert-butyl group is anticipated to play a crucial role in directing the hydrogen-bonding patterns. It can shield the N-oxide oxygen to some extent, influencing the approach of donor molecules and potentially favoring the formation of specific hydrogen-bonded motifs over others. This steric influence can be a valuable tool in achieving desired crystal packing and, consequently, tuning the physical properties of the material.
Integration into Functional Materials
Organic-inorganic hybrid materials combine the properties of both organic and inorganic components to create materials with enhanced functionalities. While direct studies on the integration of this compound into such composites are not prevalent in the reviewed literature, the related compound 4-tert-butylpyridine (B128874) (TBP) is a well-known additive in perovskite solar cells, a type of organic-inorganic hybrid thin-film device. In this context, TBP is understood to interact with the perovskite surface, influencing crystal growth and passivating defects.
It is plausible that this compound could serve a similar function. The N-oxide group, being a strong Lewis base, can coordinate to metal centers (e.g., lead in lead-halide perovskites) at the surface of the inorganic component. This coordination can passivate surface trap states that are detrimental to device performance. Furthermore, the bulky tert-butyl group can influence the morphology of the organic layers deposited on top of the inorganic material, impacting charge transport and extraction. The chemical interaction would primarily be a Lewis acid-base interaction between the N-oxide oxygen and the inorganic component's surface metal sites.
This compound as a Coformer in Cocrystal Research (focused on interaction types)
Cocrystals are multicomponent crystalline solids where different molecules are held together in the same crystal lattice through non-covalent interactions. The use of a coformer allows for the modification of the physicochemical properties of an active pharmaceutical ingredient (API) or other functional molecule without altering its chemical structure. Pyridine N-oxides have been successfully employed as coformers in the development of drug cocrystals.
The primary interaction types that enable this compound to act as an effective coformer are hydrogen bonds and halogen bonds. The N-oxide oxygen is a potent acceptor for these interactions, allowing it to form robust supramolecular synthons with a wide variety of functional groups present in APIs and other organic molecules, such as carboxylic acids, amides, and hydroxyl groups.
The tert-butyl group at the 2-position can sterically influence the formation of these synthons, potentially leading to the formation of specific cocrystal polymorphs or preventing the formation of others. This steric control can be a valuable asset in the rational design of cocrystals with desired properties, such as improved solubility, stability, or bioavailability. Non-covalent derivatives, including cocrystals, are formed by incorporating one or more coformer molecules into the matrix of a parent molecule via non-covalent forces such as ionic forces, Van der Waals forces, hydrogen bonding, lipophilic-lipophilic interactions, and pi-pi interactions.
Table 2: Common Supramolecular Synthons Involving Pyridine N-Oxides in Cocrystals
| Synthon Type | Interacting Functional Groups |
| O–H···O | Carboxylic acid and Pyridine N-oxide |
| N–H···O | Amide and Pyridine N-oxide |
| C–I···O | Iodoperfluoroalkane and Pyridine N-oxide |
Note: This table illustrates common interaction types observed with pyridine N-oxides in general, which are expected to be relevant for this compound as a coformer.
Future Research Directions and Emerging Trends for 2 Tert Butylpyridine N Oxide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridine (B92270) N-oxides has traditionally relied on direct oxidation of the corresponding pyridine derivative using strong oxidants like peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or systems like hydrogen peroxide with a catalyst. mdpi.comarkat-usa.orgthieme-connect.de While effective, these methods can present challenges, particularly for sterically hindered substrates like 2-tert-butylpyridine (B1266198), and may generate significant waste. mdpi.com The future of N-oxide synthesis is trending towards greener and more sustainable approaches that offer improved efficiency and environmental compatibility.
Key emerging trends in this area include:
Catalyst-Free Oxidations: Research is moving towards methodologies that avoid heavy metals and harsh oxidants. A promising direction is the use of reagents like tert-butyl nitrite (TBN) as a source of the oxygen atom, which has been successfully applied to generate other N-heterocyclic N-oxides in a metal-free system. researchgate.netnih.gov Adapting such strategies for pyridine derivatives could provide a milder and more sustainable route, generating the N-O bond during the ring's construction or modification, thus avoiding harsh final-step oxidations. nih.gov
Improved Catalytic Systems: For oxidation reactions that still require a catalyst, the focus is on developing more efficient and recyclable options. While systems like methyltrioxorhenium (MTO) with hydrogen peroxide are effective, future work will likely explore catalysis by more abundant and less toxic metals or even purely organic catalysts to facilitate the oxidation of sterically demanding pyridines. arkat-usa.orgthieme-connect.de
Flow Chemistry and Process Optimization: The implementation of continuous flow technologies for N-oxidation reactions can offer superior control over reaction parameters, improve safety, and facilitate scalability. This approach could be particularly beneficial for challenging oxidations, potentially enabling higher yields and purity for compounds like 2-tert-butylpyridine N-oxide.
Expanding the Scope of C-H Functionalization and Other Transformations
One of the most dynamic areas of research involving pyridine N-oxides is their application in C-H functionalization. nih.gov Under photoredox catalysis, pyridine N-oxides serve as precursors to highly reactive oxygen-centered radicals, which act as powerful hydrogen atom transfer (HAT) agents. nih.govchemrxiv.org This strategy has enabled the functionalization of a wide range of C(sp³)–H bonds, including those in alkanes, ethers, amides, and alcohols. nih.govchemrxiv.org
Future research is set to expand this scope significantly:
Targeting Stronger and More Diverse C-H Bonds: A major goal is to enhance the reactivity of these systems to target traditionally unreactive C-H bonds, such as primary C-H bonds in alkanes, with high selectivity. nih.gov The modular nature of pyridine N-oxides allows for fine-tuning of their electronic and steric properties to create HAT agents with tailored reactivity and selectivity. nih.govchemrxiv.org
Development of New Transformations: While C-H alkylation is well-established, the versatility of the radical intermediates generated allows for a broader range of transformations. Emerging research demonstrates the potential for C-H amination, azidation, and allylation by simply altering the radical trapping agent. chemrxiv.org Future work will likely uncover a host of new C-H functionalization reactions catalyzed by these systems.
Late-Stage Functionalization: The ability to selectively functionalize C-H bonds is of immense value in medicinal chemistry and materials science for the late-stage modification of complex molecules. The pyridine N-oxide-based HAT catalysis has shown promise in this area, and future efforts will focus on applying this methodology to increasingly complex and valuable substrates. chemrxiv.org
Below is a table summarizing the scope of substrates successfully functionalized using pyridine N-oxide-based HAT catalysis.
| Substrate Class | C-H Bond Type | Example Transformation | Yield |
| Alkanes | Tertiary, Secondary | Alkylation | Good to Excellent |
| Ethers | α-heteroatom | Alkylation | Excellent |
| Alcohols | α-heteroatom | Alkylation | Excellent |
| Amides | α-heteroatom | Alkylation | Good to Excellent |
| Complex Molecules | Various | Late-Stage Alkylation | Moderate |
Table 1: Scope of C-H Functionalization using Pyridine N-oxide Systems. nih.govchemrxiv.org
Advancements in Combined Experimental and Computational Mechanistic Investigations
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. The study of 2-tert-butylpyridine N-oxide and related compounds is benefiting from a synergistic approach that combines experimental studies with high-level computational modeling.
Emerging trends in this area include:
Elucidating Reaction Pathways: Computational studies are being employed to model the intricate mechanisms of photoredox-catalyzed reactions. This includes investigating the formation of electron-donor-acceptor (EDA) complexes between the N-oxide and the substrate, the single-electron oxidation step to form the key N-oxyl radical cation, and the subsequent hydrogen atom abstraction and radical recombination steps. chemrxiv.orgdigitellinc.com
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations are used to determine critical energetic parameters, such as N-O bond dissociation enthalpies (BDEs). mdpi.comresearchgate.net These calculations help rationalize the observed reactivity and can predict how modifications to the N-oxide structure will influence its performance as a HAT agent. For instance, computational models like B3LYP and M06 are used to calculate BDEs, providing insights that guide the design of new catalysts. mdpi.com However, discrepancies between calculated and experimental values highlight areas requiring further investigation to refine theoretical models. mdpi.comresearchgate.net
Understanding Catalyst-Substrate Interactions: In asymmetric catalysis, computational modeling helps to visualize and quantify the interactions between the chiral N-oxide catalyst and the substrate in the transition state. mdpi.com This insight is invaluable for explaining the origin of stereoselectivity and for designing new catalysts with improved enantiocontrol. nih.gov
Exploration of New Catalytic Paradigms and Ligand Designs
The utility of 2-tert-butylpyridine N-oxide extends beyond its role in radical-based C-H functionalization. As a strong Lewis base, it is a key component in a variety of catalytic systems, and future research aims to unlock new catalytic paradigms. mdpi.com
Asymmetric Organocatalysis: Chiral N-oxides are highly effective organocatalysts, particularly in activating organosilicon reagents for asymmetric allylations, propargylations, and other additions to aldehydes. mdpi.comresearchgate.net The future in this area lies in the design of novel chiral scaffolds incorporating the N-oxide moiety to catalyze a wider range of asymmetric transformations with higher efficiency and enantioselectivity. nih.gov The development of catalysts with axial or planar chirality, moving beyond simple central chirality, is a key trend. mdpi.com
Bifunctional and Supramolecular Catalysis: There is growing interest in designing ligands and catalysts that feature a pyridine N-oxide group in combination with other functional units. For example, incorporating the N-oxide into a larger structure, such as a chiral oxazoline (B21484), could create a bifunctional ligand for metal-catalyzed reactions. mdpi.com Although challenges in synthesizing such molecules exist, success would open doors to new cooperative catalytic cycles. mdpi.com
Photoredox Organocatalysis: The discovery that pyridine N-oxides can function as HAT catalysts under photoredox conditions represents a significant paradigm shift. nih.govdigitellinc.com This moves the N-oxide from a supporting ligand or simple Lewis base to the central player in generating reactive intermediates. Future work will focus on designing N-oxides with specific redox potentials and radical-stabilizing properties to expand the scope and efficiency of these purely organic photocatalytic systems. chemrxiv.orgchemrxiv.org
Design of Smart Materials and Responsive Systems Incorporating 2-tert-Butylpyridine N-oxide Moieties
The unique properties of the N-O bond—specifically its high polarity and ability to act as a strong hydrogen bond acceptor and metal ligand—make the 2-tert-butylpyridine N-oxide moiety an attractive building block for advanced materials. arkat-usa.orgmdpi.com While this area is still nascent, it represents a significant direction for future research.
Potential applications and research directions include:
Responsive Polymers: Incorporating 2-tert-butylpyridine N-oxide units as side chains in polymers could create "smart" materials. The N-oxide group could respond to external stimuli such as pH changes, the presence of metal ions, or temperature variations. This response, in turn, could alter the polymer's solubility, conformation, or self-assembly behavior, leading to applications in sensors, drug delivery systems, or self-healing materials.
Luminescent Materials and Sensors: The pyridine N-oxide moiety can coordinate with lanthanide ions and other metals to form luminescent complexes. By designing polymers or metal-organic frameworks (MOFs) containing this unit, it may be possible to create materials whose photophysical properties are sensitive to their environment. This could lead to the development of chemical sensors for detecting specific analytes that interact with the N-oxide group.
Advanced Electronic Materials: Pyridine derivatives, such as tert-butylpyridine, are already used as additives in the hole transport layer of perovskite solar cells to improve device performance and stability. mdpi.com Exploring the incorporation of 2-tert-butylpyridine N-oxide into such systems is a logical next step. The high dipole moment of the N-O bond could favorably influence the electronic properties at material interfaces, potentially leading to more efficient charge separation and transport in solar cells, LEDs, and other optoelectronic devices.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-tert-butylpyridine-N-oxide, and what reagents are critical for its preparation?
- Methodological Answer : A common approach involves the oxidation of 2-tert-butylpyridine using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA). The reaction typically proceeds under reflux conditions, with careful control of stoichiometry to avoid over-oxidation. For derivatives, substitution reactions at the pyridine ring can be achieved using nucleophiles like amines or thiols under basic conditions (e.g., sodium hydride) .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to confirm the formation of the N-oxide moiety. Purification often involves column chromatography with silica gel and eluents like chloroform-methanol mixtures .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-tert-butylpyridine-N-oxide?
- Methodological Answer :
- ¹H NMR : The N-oxide group deshields adjacent protons, causing distinct shifts. For example, protons at the 3- and 5-positions of the pyridine ring typically resonate downfield (δ 8.5–9.0 ppm).
- IR : A strong absorption band near 1250–1300 cm⁻¹ corresponds to the N–O stretch.
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of the tert-butyl group or N–O cleavage) validate the structure .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in characterizing 2-tert-butylpyridine-N-oxide derivatives, such as discrepancies between XRD and spectroscopic data?
- Methodological Answer :
- Cross-Validation : Combine XRD data with computational modeling (e.g., DFT calculations) to verify bond lengths and angles. For example, if XRD suggests a planar N-oxide group but NMR indicates dynamic behavior, variable-temperature NMR can probe conformational flexibility .
- Controlled Replication : Repeat synthesis and characterization under inert atmospheres to rule out oxidation artifacts or moisture sensitivity .
Q. How can solvent-free synthesis improve the yield and purity of 2-tert-butylpyridine-N-oxide?
- Methodological Answer :
- Mechanochemical Approaches : Grind 2-tert-butylpyridine with solid oxidizing agents (e.g., urea-hydrogen peroxide complex) in a ball mill. This minimizes solvent waste and enhances reaction efficiency.
- Optimization : Adjust milling time (e.g., 30–60 minutes) and stoichiometry (1:1.2 substrate-to-oxidizer ratio) to achieve >90% conversion. Monitor purity via HPLC .
Q. What are the challenges in functionalizing 2-tert-butylpyridine-N-oxide for applications in catalysis or medicinal chemistry?
- Methodological Answer :
- Steric Hindrance : The bulky tert-butyl group limits electrophilic substitution at the 2-position. Mitigate this by using directing groups (e.g., boronic acids in Suzuki coupling) or microwave-assisted reactions to enhance reactivity.
- Redox Sensitivity : The N-oxide group may undergo reduction under catalytic hydrogenation. Use milder reducing agents (e.g., NaBH₄ in THF) or protect the N-oxide with temporary groups (e.g., silylation) .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting thermodynamic data (e.g., ΔH values) for 2-tert-butylpyridine-N-oxide obtained from different methods (calorimetry vs. computational models)?
- Methodological Answer :
- Error Analysis : Compare experimental uncertainties (e.g., ±5 kJ/mol in calorimetry) with computational approximations (e.g., DFT basis-set limitations).
- Reference Standards : Cross-check with literature values for analogous N-oxides (e.g., pyridine-N-oxide derivatives) to identify systematic biases .
Stability and Reactivity
Q. What factors influence the stability of 2-tert-butylpyridine-N-oxide under ambient storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Store in desiccated environments (e.g., argon-filled containers with molecular sieves) to prevent hydrolysis.
- Light Sensitivity : UV exposure may degrade the N-oxide group. Use amber glassware and conduct stability studies under accelerated aging conditions (40°C/75% RH) .
Applications in Advanced Research
Q. How can 2-tert-butylpyridine-N-oxide serve as a ligand in transition-metal catalysis, and what are its advantages over other N-oxide ligands?
- Methodological Answer :
- Electronic Effects : The N-oxide group enhances metal-ligand electron donation, improving catalytic activity in oxidation reactions (e.g., epoxidation of alkenes).
- Steric Tuning : The tert-butyl group provides steric bulk to stabilize low-coordinate metal centers, as demonstrated in palladium-catalyzed cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
